molecular formula C12H15NO3S B2592109 Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone CAS No. 900015-05-6

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone

Cat. No.: B2592109
CAS No.: 900015-05-6
M. Wt: 253.32
InChI Key: CAROPDRFGFWKCA-UHFFFAOYSA-N
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Description

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is a sulfonated benzoxazole compound with the molecular formula C12H15NO3S and a molecular weight of 253.32.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone typically involves the reaction of 2-aminophenol with propyl bromide to form 2-propyl-1,3-benzoxazole. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted benzoxazole derivatives .

Scientific Research Applications

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The sulfone group plays a crucial role in its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Propyl-1,3-benzoxazole: Lacks the sulfone group, resulting in different chemical properties and reactivity.

    Ethyl 2-methyl-1,3-benzoxazol-5-yl sulfone: Similar structure but with a methyl group instead of a propyl group, leading to variations in its biological activity.

Uniqueness

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is unique due to its specific combination of the benzoxazole ring and sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-ethylsulfonyl-2-propyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-3-5-12-13-10-8-9(17(14,15)4-2)6-7-11(10)16-12/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROPDRFGFWKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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